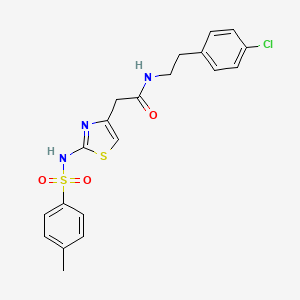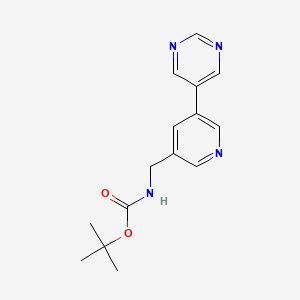
4-cyano-N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-cyano-N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)benzamide is a synthetic organic compound that belongs to the class of benzamides It features a cyano group (–CN) and a hydroxy group (–OH) attached to an indene moiety, which is further connected to a benzamide structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyano-N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indene Moiety: The indene structure can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Hydroxy Group: The hydroxy group can be introduced via hydroxylation reactions using reagents such as hydrogen peroxide (H₂O₂) or osmium tetroxide (OsO₄).
Formation of the Benzamide Structure: The benzamide structure can be formed by reacting the indene derivative with benzoyl chloride (C₆H₅COCl) in the presence of a base like pyridine.
Introduction of the Cyano Group: The cyano group can be introduced through nucleophilic substitution reactions using reagents like sodium cyanide (NaCN) or potassium cyanide (KCN).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
4-cyano-N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide (CrO₃) or potassium permanganate (KMnO₄).
Reduction: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Substitution: The benzamide structure can undergo electrophilic aromatic substitution reactions, where substituents like halogens or nitro groups can be introduced using reagents like bromine (Br₂) or nitric acid (HNO₃).
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO₃) in acetic acid (CH₃COOH) or potassium permanganate (KMnO₄) in water.
Reduction: Lithium aluminum hydride (LiAlH₄) in ether or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Bromine (Br₂) in carbon tetrachloride (CCl₄) or nitric acid (HNO₃) in sulfuric acid (H₂SO₄).
Major Products Formed
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
4-cyano-N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: Utilized in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 4-cyano-N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyano and hydroxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
4-cyano-N-(2-hydroxyphenyl)benzamide: Similar structure but lacks the indene moiety.
N-(2-hydroxy-2,3-dihydro-1H-inden-2-yl)benzamide: Similar structure but lacks the cyano group.
4-cyano-N-(2-methyl-2,3-dihydro-1H-inden-2-yl)methyl)benzamide: Similar structure but has a methyl group instead of a hydroxy group.
Uniqueness
4-cyano-N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)benzamide is unique due to the presence of both the cyano and hydroxy groups attached to an indene moiety, which imparts distinct chemical and biological properties
Propiedades
IUPAC Name |
4-cyano-N-[(2-hydroxy-1,3-dihydroinden-2-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c19-11-13-5-7-14(8-6-13)17(21)20-12-18(22)9-15-3-1-2-4-16(15)10-18/h1-8,22H,9-10,12H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHKCUXITZJSIOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2CC1(CNC(=O)C3=CC=C(C=C3)C#N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[3-(3,4-dimethoxyphenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B2970711.png)

![2-methyl-N-((6-morpholinopyridin-3-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2970713.png)
![6-chloro-N-[6-(dimethylamino)pyrimidin-4-yl]pyridine-3-carboxamide](/img/structure/B2970714.png)
![6-Aminobicyclo[3.2.0]heptane-3-carboxylic acid hydrochloride](/img/structure/B2970715.png)
![(Z)-ethyl 2-((4-bromobenzoyl)imino)-3-(2-methoxy-2-oxoethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2970719.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-hydroxy-2-methyl-4-(methylthio)butyl)urea](/img/structure/B2970724.png)
![(NZ)-2-methyl-N-oxido-N-[(pyridin-4-yl)methylidene]anilinium](/img/structure/B2970725.png)
![3-(4-fluorobenzenesulfonyl)-1-[4-(thiophen-3-yl)benzoyl]azetidine](/img/structure/B2970726.png)

